molecular formula C32H72O20Si4 B14476812 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 65617-28-9

2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No.: B14476812
CAS No.: 65617-28-9
M. Wt: 889.2 g/mol
InChI Key: DMPZDDZKJAGVRW-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound with the molecular formula C32H72O20Si4. It is known for its unique structure, which includes multiple tert-butylperoxy groups attached to a tetrasiloxane backbone. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals at relatively low temperatures .

Preparation Methods

The synthesis of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the reaction of tetrasiloxane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, primarily involving the decomposition of its tert-butylperoxy groups. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.

    Reduction: Reduction reactions can convert the tert-butylperoxy groups into tert-butyl groups.

    Substitution: The tert-butylperoxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications:

    Polymer Chemistry: It is widely used as a radical initiator in the polymerization of various monomers, leading to the formation of polymers with specific properties.

    Material Science: The compound is used in the synthesis of advanced materials, including nanocomposites and hybrid materials.

    Biomedical Research:

    Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the decomposition of its tert-butylperoxy groups to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions depend on the specific monomers and reaction conditions used.

Comparison with Similar Compounds

2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can be compared with other radical initiators, such as benzoyl peroxide and azobisisobutyronitrile (AIBN). While benzoyl peroxide and AIBN are commonly used radical initiators, this compound offers unique advantages, including higher thermal stability and the ability to generate multiple radicals simultaneously. Similar compounds include:

    Benzoyl Peroxide: A widely used radical initiator in polymerization reactions.

    Azobisisobutyronitrile (AIBN): Another common radical initiator with applications in polymer chemistry.

    Di-tert-butyl Peroxide: A simpler peroxide compound used as a radical initiator.

Properties

CAS No.

65617-28-9

Molecular Formula

C32H72O20Si4

Molecular Weight

889.2 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C32H72O20Si4/c1-25(2,3)33-41-53(42-34-26(4,5)6)49-54(43-35-27(7,8)9,44-36-28(10,11)12)51-56(47-39-31(19,20)21,48-40-32(22,23)24)52-55(50-53,45-37-29(13,14)15)46-38-30(16,17)18/h1-24H3

InChI Key

DMPZDDZKJAGVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OO[Si]1(O[Si](O[Si](O[Si](O1)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C

Origin of Product

United States

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